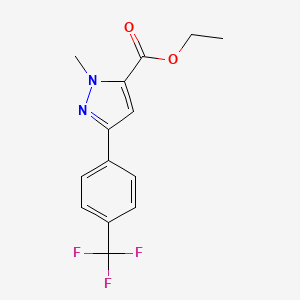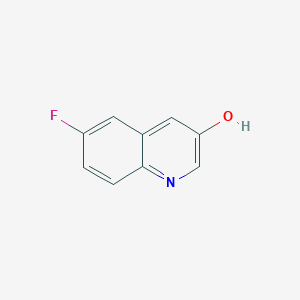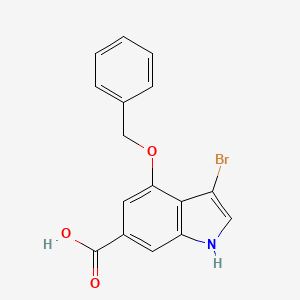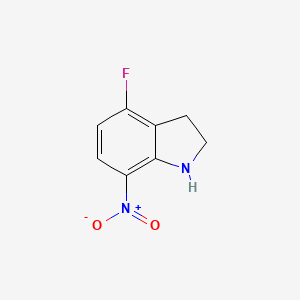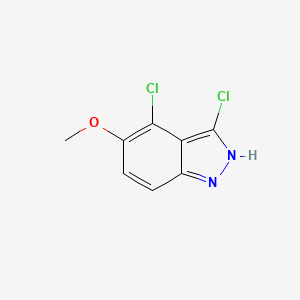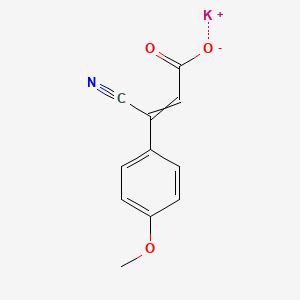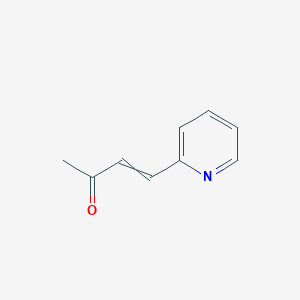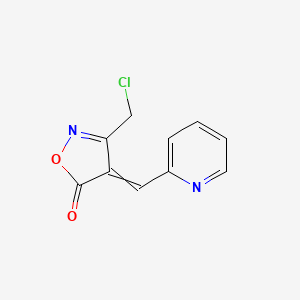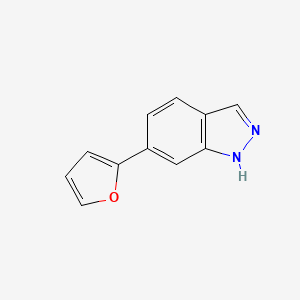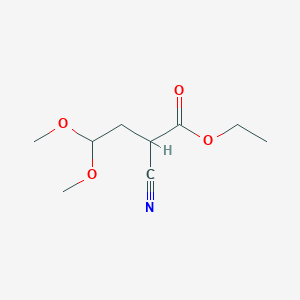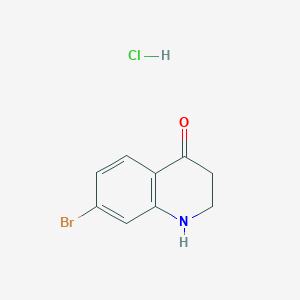
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride
Overview
Description
“7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride” is a chemical compound with the linear formula C9H9BrClNO . It is related to the class of compounds known as quinoline-based isoindolin-l-ones .
Synthesis Analysis
A general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones, has been described. This involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .Molecular Structure Analysis
The molecular structure of “7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride” consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
The synthesis of “7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride” involves a mechanism that includes a Williamson-type reaction of the 2-chloromethyl group with amine followed by an intramolecular C–N bond cyclization process .Physical And Chemical Properties Analysis
The molecular weight of “7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride” is 226.07 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Scientific Research Applications
-
Synthesis of Quinoline-Based Isoindolin-l-ones
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of a series of quinoline-based isoindolin-l-ones .
- Method : A one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .
- Results : The synthesis resulted in a series of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones .
-
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Field : Organic Chemistry
- Application : The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Method : The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .
- Results : The synthesis method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
-
Metal-Organic Complex Ligand
- Field : Inorganic Chemistry
- Application : It can be used as a ligand for metal-organic complexes, which are used in the preparation of catalysts .
- Method : The specific method of application would depend on the type of metal-organic complex and catalyst being prepared .
- Results : The use of this compound as a ligand can enhance the catalytic activity of the resulting metal-organic complex .
-
Beta-Adrenergic Blocking Agent
- Field : Pharmacology
- Application : 2,3-Dihydro-1H-quinolin-4-one, a related compound, is used as a beta-adrenergic blocking agent .
- Method : As a beta-blocker, it works by blocking the action of certain natural chemicals in your body, such as epinephrine, on the heart and blood vessels .
- Results : This effect reduces heart rate, blood pressure, and strain on the heart .
-
Synthesis of Functionalised 2,3-dihydroquinolin-4(1H)-ones
- Field : Organic Chemistry
- Application : It’s used in the synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones .
- Method : The reaction of ketones with 2-alkynylanilines in EtOH at reflux, while the same starting materials give the corresponding 4-substituted quinolines in toluene at 110 °C both in the presence of p-toluenesulfonic acid monohydrate as the promoter and FeCl3 as the catalyst .
- Results : The synthesis method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
-
Synthesis of Quinoline-Based Isoindolin-l-ones
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of a series of quinoline-based isoindolin-l-ones .
- Method : A one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .
- Results : The synthesis resulted in a series of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones .
-
Synthesis of 4-Hydroxy-2-Quinolones
- Field : Organic Chemistry
- Application : The derivatives of 4-hydroxy-2-quinolones are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Method : The synthesis of 4-hydroxy-2-quinolones and their heteroannelated derivatives .
- Results : The synthesis method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
-
Inhibition of Lung Cancer Cells
- Field : Pharmacology
- Application : It’s used in the development of novel drugs for the treatment of lung cancer .
- Method : The compound is used to inhibit the proliferation of A549 and NCI-H460 lung cancer cells .
- Results : The IC50 values of the compound were smaller than that of the positive-control drug gefitinib, suggesting that these drugs have a stronger inhibitory effect on proliferation of NCI-H460 lung cancer cells .
properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-6-1-2-7-8(5-6)11-4-3-9(7)12;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRSMQPEJVSTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride | |
CAS RN |
1263378-06-8 | |
| Record name | 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



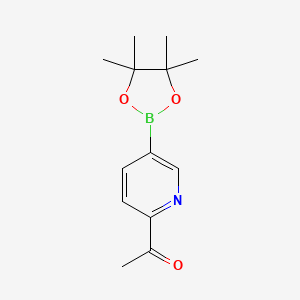
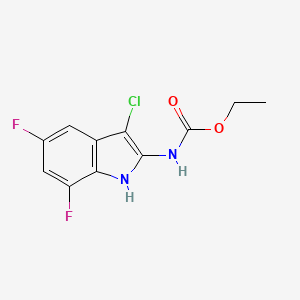
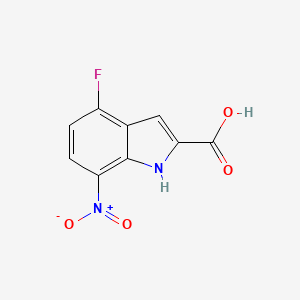
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)
